

what is the chemical formula of illite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Illite
Cat. No.:	B577164

[Get Quote](#)


An In-depth Technical Guide to the Chemical Formula of **Illite**

Introduction

Illite is a group of closely related, non-expanding clay minerals belonging to the phyllosilicate group.^[1] Structurally, it is similar to muscovite, consisting of a 2:1 layered structure with a dioctahedral alumina sheet sandwiched between two silica tetrahedral sheets.^{[2][3]} However, **illite** differs from muscovite in that it has more silicon, magnesium, iron, and water, and less tetrahedral aluminum and interlayer potassium.^{[4][5]} The chemical formula of **illite** is not fixed and exhibits considerable ionic (isomorphic) substitution, resulting in a range of chemical compositions.^{[1][4]} This guide provides a detailed examination of the chemical formula of **illite**, quantitative compositional data, and the experimental protocols used for its determination.

The General Chemical Formula of **Illite**

The generalized chemical formula for **illite** is most commonly cited as:

This formula can be broken down into three main components, reflecting the mineral's layered structure:

- **Interlayer Cations:** (K, H_3O) represents the cations situated between the tetrahedral-octahedral-tetrahedral (T-O-T) layers. Potassium (K^+) is the dominant interlayer cation, but it can be partially replaced by hydronium (H_3O^+), sodium (Na^+), and calcium (Ca^{2+}).^{[5][6]} The

presence of poorly hydrated potassium cations is responsible for the non-expanding nature of **illite**.^[2]

- Octahedral Sheet: $(\text{Al},\text{Mg},\text{Fe})_2$ represents the cations in the central octahedral layer. In this dioctahedral sheet, aluminum (Al^{3+}) is the primary cation, but it is often substituted by magnesium (Mg^{2+}) and iron (Fe^{2+} or Fe^{3+}).^{[2][7]}
- Tetrahedral Sheets: $(\text{Si},\text{Al})_4\text{O}_{10}$ represents the two tetrahedral layers that sandwich the octahedral sheet. Silicon (Si^{4+}) is the main cation in this layer, but it is partially substituted by aluminum (Al^{3+}).^[6]
- Anions: $\text{O}_{10}(\text{OH})_2$ represents the oxygen and hydroxyl anions that form the framework of the T-O-T layers. Water molecules (H_2O) may also be present in the interlayer space.^[1]

Isomorphous substitution, the replacement of one ion by another of similar size without changing the crystal structure, is a key feature of **illite**. The substitution of a higher-valency cation with a lower-valency one (e.g., Al^{3+} for Si^{4+} in the tetrahedral sheet, or Mg^{2+} for Al^{3+} in the octahedral sheet) results in a net negative charge on the T-O-T layers.^{[2][6]} This charge deficiency is balanced by the positively charged interlayer cations, primarily K^+ .^[6]

Variations in the Chemical Formula

Due to the extensive isomorphous substitution, several other formulas have been proposed to represent the compositional range of **illite** more accurately:

- A representative formula is $\text{K}_{0.65}\text{Al}_{2.0}(\text{Al}_{0.65}\text{Si}_{3.35})\text{O}_{10}(\text{OH})_2$.^[7]
- A formula that expresses the compositional range is $\text{K}_{0.6-0.85}(\text{Al},\text{Mg})_2(\text{Si},\text{Al})_4\text{O}_{10}(\text{OH})_2$.^{[7][8]}
- An ideal structural formula proposed by Środoń et al. (2009) is $(\text{K},\text{Na})_{0.95}(\text{Al}_{1.81}\text{Fe}_{0.01}\text{Mg}_{0.19})(\text{Si}_{3.35}\text{Al}_{0.75})\text{O}_{10}(\text{OH})_2$.^[7]
- Another general formula is given as $\text{K}_y\text{Al}_4(\text{Si}_{8-y},\text{Al}_y)\text{O}_{20}(\text{OH})_4$, where y is typically around 1.5 but always less than 2.^[5]

Data Presentation: Quantitative Composition of Illite

The chemical composition of **illite** can vary significantly depending on its origin. The following table summarizes the typical ranges for the major elements, presented as oxide weight percentages.

Oxide	Weight Percentage (%)
SiO ₂	50 - 60
Al ₂ O ₃	24 - 33
K ₂ O	up to 7.26
Fe ₂ O ₃	4.41 - 8.89
MgO	up to 3.11
Na ₂ O	up to 1.63

[4][7][9]

Experimental Protocols for Chemical Analysis

The determination of the chemical formula of **illite** requires a combination of analytical techniques to identify the mineral phase and quantify its elemental composition. Due to the small crystal size of **illite**, X-ray diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) are essential methods.[4]

X-ray Diffraction (XRD)

Principle: XRD is used for the identification of the mineral phases present in a sample. Each crystalline mineral has a unique diffraction pattern when exposed to X-rays, which acts as a "fingerprint." For **illite**, the characteristic basal reflection at approximately 10 Å is a key identifier.[10]

Methodology:

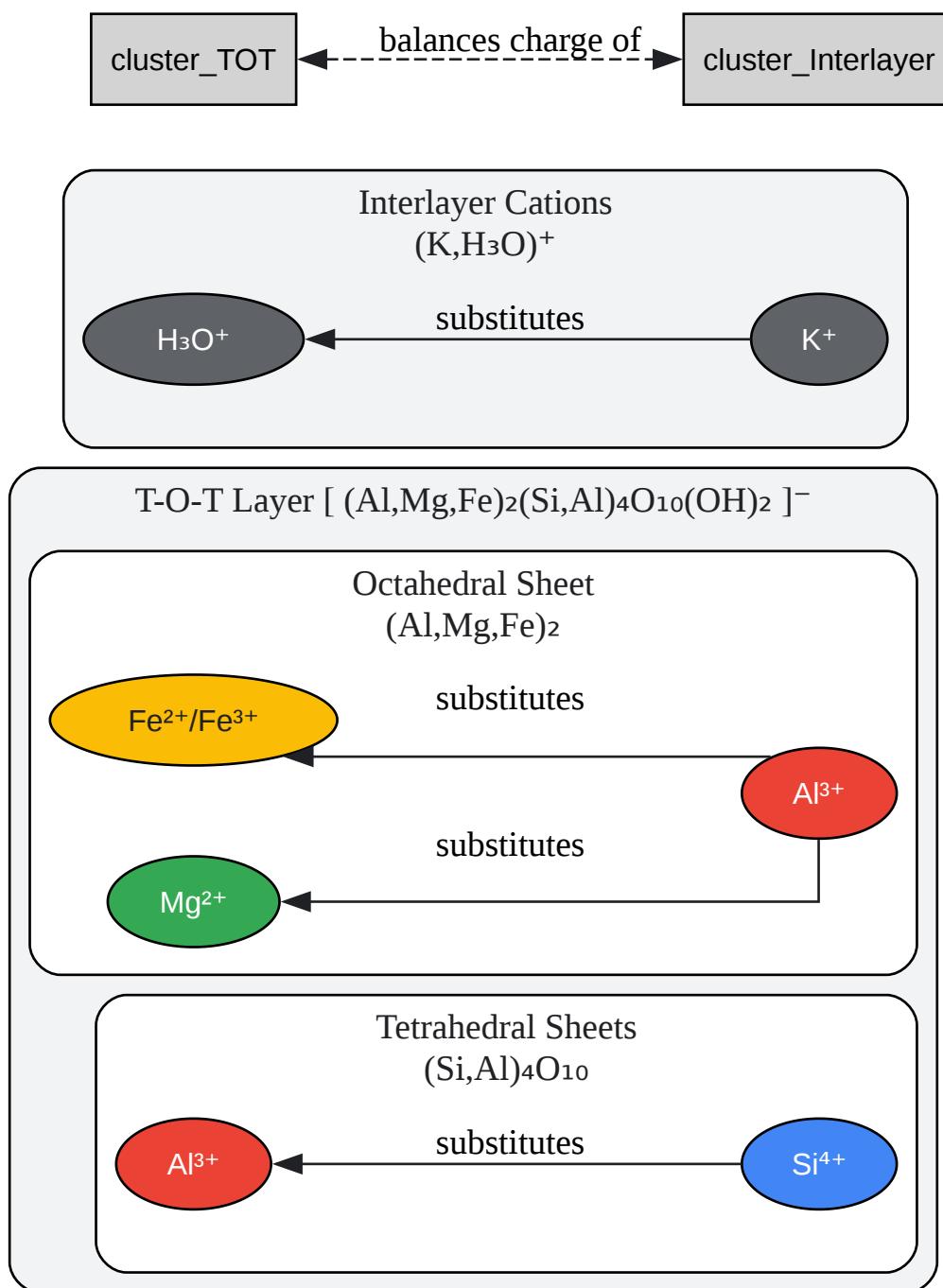
- **Sample Preparation:** The clay fraction (<2 µm) is separated from the bulk sample by sedimentation. For detailed analysis of layered silicates, oriented aggregates are prepared

by depositing a suspension of the clay onto a glass slide or a low-background sample holder and allowing it to dry.[11][12]

- Ethylene Glycol Solvation: To distinguish **illite** from expandable clay minerals like smectite, the oriented sample is treated with ethylene glycol vapor. **Illite**'s structure does not expand, so its 10 Å peak remains unchanged, whereas smectite's basal spacing increases.[12][13]
- Data Acquisition: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[11][13]
- Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions and intensities of the diffraction peaks. The presence of a strong, non-expanding peak at \sim 10 Å, along with its higher-order reflections, confirms the presence of **illite**.[10] Quantitative analysis can be performed by comparing the intensities of the **illite** peaks with those of an internal standard or by using full-pattern refinement methods.[8]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM provides high-resolution images of the sample's morphology, showing the shape and texture of the **illite** particles.[14] EDS, an analytical technique coupled with SEM, allows for the qualitative and quantitative determination of the elemental composition of a microscopic area of the sample.[15][16]


Methodology:

- Sample Preparation: A small portion of the clay sample is mounted on an SEM stub using conductive adhesive. To prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as carbon or gold.[16]
- Imaging: The sample is introduced into the SEM chamber. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary and backscattered electrons, which are used to form an image of the sample's surface topography and composition.[14]

- Elemental Analysis (EDS): The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays. Each element emits X-rays at a specific energy, allowing for the identification of the elements present. The intensity of the X-rays is proportional to the concentration of the element, enabling quantitative analysis.[15][16]
- Data Analysis: The EDS software processes the X-ray spectrum to provide the elemental composition, typically as weight percentages of the elements or their oxides. This data is then used to calculate the empirical chemical formula of the **illite**.[13][15]

Mandatory Visualization: **Illite** Chemical Formula Structure

The following diagram illustrates the logical relationship between the different components of the **illite** chemical formula, highlighting the isomorphous substitutions.

[Click to download full resolution via product page](#)

Caption: Structural components and ionic substitutions in the **illite** chemical formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. soilmanagementindia.com [soilmanagementindia.com]
- 2. Soil Chemistry/Clay Mineralogy - Bioremediation [learnbioremediation.weebly.com]
- 3. Illite | Clay, Soil, Sediment | Britannica [britannica.com]
- 4. Illite - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. Illite - Oz Soils 4 [content.une.edu.au]
- 7. mindat.org [mindat.org]
- 8. minsocam.org [minsocam.org]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Powder Diffraction Identification of Illitic Materials | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 11. clays.org [clays.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the chemical formula of illite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577164#what-is-the-chemical-formula-of-illite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com